molecular formula C17H18N2O4 B1607404 Dibenzyl 1-methylhydrazine-1,2-dicarboxylate CAS No. 6002-83-1

Dibenzyl 1-methylhydrazine-1,2-dicarboxylate

Cat. No.: B1607404
CAS No.: 6002-83-1
M. Wt: 314.34 g/mol
InChI Key: XKOYHHVVJGYROX-UHFFFAOYSA-N
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Description

Dibenzyl 1-methylhydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C17H18N2O4 and a molecular weight of 314.34 g/mol . It is known for its unique structure, which includes two benzyl groups attached to a hydrazine moiety, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzyl 1-methylhydrazine-1,2-dicarboxylate can be synthesized through the reaction of benzyl alcohol with hydrazine derivatives under controlled conditions. The reaction typically involves the use of a catalyst and an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and advanced equipment to ensure consistency and yield. The process may include steps such as purification through recrystallization and quality control measures to verify the compound’s purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Dibenzyl 1-methylhydrazine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of dibenzyl 1-methylhydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Dibenzyl 1-methylhydrazine-1,2-dicarboxylate is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

IUPAC Name

benzyl N-methyl-N-(phenylmethoxycarbonylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-19(17(21)23-13-15-10-6-3-7-11-15)18-16(20)22-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOYHHVVJGYROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292299
Record name Dibenzyl 1-methylhydrazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6002-83-1
Record name 6002-83-1
Source DTP/NCI
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Record name 6002-83-1
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Record name Dibenzyl 1-methylhydrazine-1,2-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBENZYL 1-METHYL-1,2-HYDRAZINEDICARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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